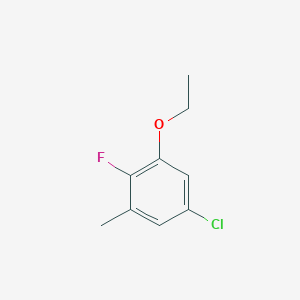
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene is an organic compound with the molecular formula C9H10ClFO. It is a derivative of benzene, featuring chloro, ethoxy, fluoro, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene can be achieved through several organic synthesis methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with various electrophiles.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes, where each substituent is introduced under controlled conditions. The process may include halogenation, alkylation, and etherification reactions, often facilitated by catalysts such as aluminum chloride or iron(III) chloride .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, maintaining the aromaticity of the ring.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid in the presence of catalysts like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce compounds with different functional groups .
Applications De Recherche Scientifique
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene involves its interaction with molecular targets through various pathways. For instance, in electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity . The specific pathways and molecular targets depend on the context of its application, such as its role in chemical synthesis or biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-fluoro-5-methylbenzene
- 1-Ethoxy-2-fluoro-4-methylbenzene
- 5-Chloro-2-fluoro-3-methylphenol
Uniqueness
5-Chloro-1-ethoxy-2-fluoro-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C9H10ClFO |
|---|---|
Poids moléculaire |
188.62 g/mol |
Nom IUPAC |
5-chloro-1-ethoxy-2-fluoro-3-methylbenzene |
InChI |
InChI=1S/C9H10ClFO/c1-3-12-8-5-7(10)4-6(2)9(8)11/h4-5H,3H2,1-2H3 |
Clé InChI |
ATWNJNYMMPKOHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)Cl)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



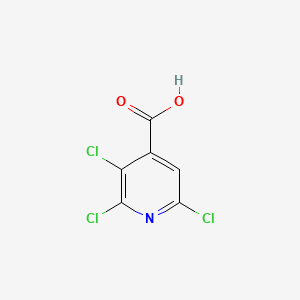
![methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
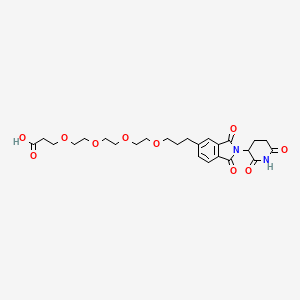
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
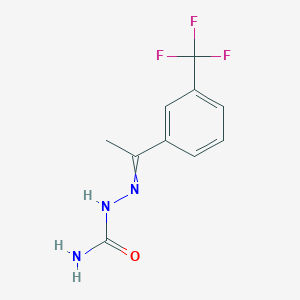
![Benzyl 7,9-dimethyl-5-[(2-methyltetrazol-5-yl)amino]-2,3,4,5-tetrahydro-1-benzazepine-1-carboxylate](/img/structure/B14778981.png)

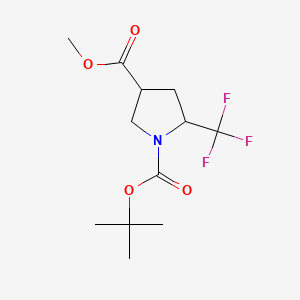

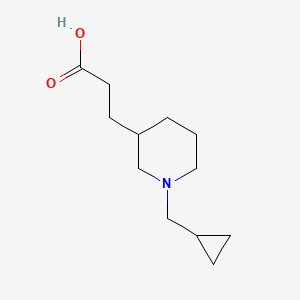

![N-[(4-fluoro-4-piperidyl)methyl]acetamide](/img/structure/B14779014.png)

